molecular formula C18H27BO2 B13568875 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane

Cat. No.: B13568875
M. Wt: 286.2 g/mol
InChI Key: TVEJOSUWFHSWLU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane is a boronic ester compound known for its unique structure and reactivity. This compound is often used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. Its stability and reactivity make it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylcyclohexyl derivative with a boronic acid or boronic ester. One common method is the reaction of 2-phenylcyclohexylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds, depending on the reactants used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy for cancer treatment.

    Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the phenylcyclohexyl group.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with different substituents on the boronic ester ring.

    4,4,5,5-Tetramethyl-2-(2-fluorophenyl)-1,3,2-dioxaborolane: Contains a fluorine atom, which alters its reactivity and applications.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane is unique due to its specific combination of the phenylcyclohexyl group and the boronic ester moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes. Its ability to participate in a wide range of reactions and its applications in different fields highlight its versatility and importance.

Properties

Molecular Formula

C18H27BO2

Molecular Weight

286.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylcyclohexyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11,15-16H,8-9,12-13H2,1-4H3

InChI Key

TVEJOSUWFHSWLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2C3=CC=CC=C3

Origin of Product

United States

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